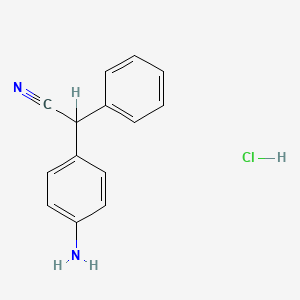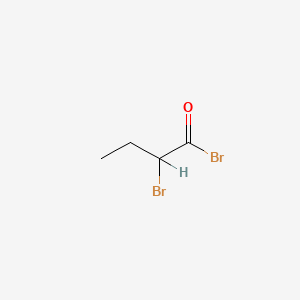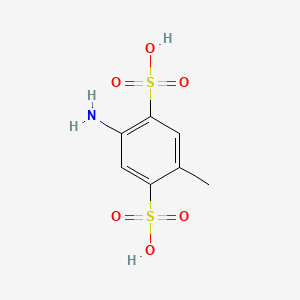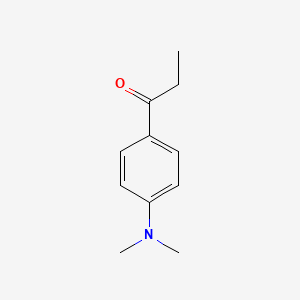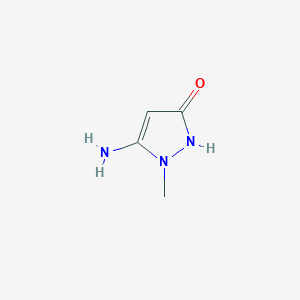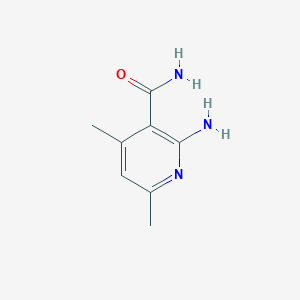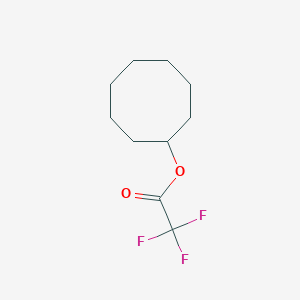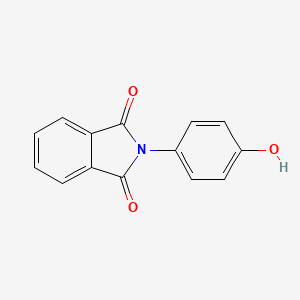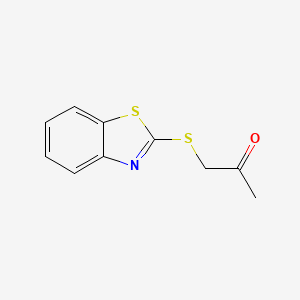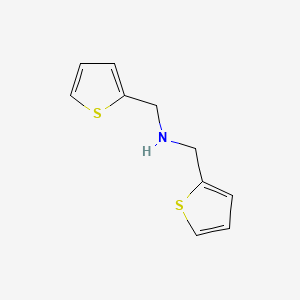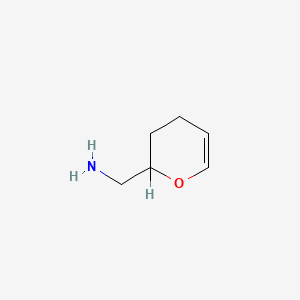
3,4-二氢-2H-吡喃-2-基甲胺
描述
(3,4-Dihydro-2H-pyran-2-yl)-methylamine is an organic compound that features a pyran ring fused with a methylamine group
科学研究应用
(3,4-Dihydro-2H-pyran-2-yl)-methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
Target of Action
It’s structurally similar to cyclohexene, an important molecule in stereochemistry .
Mode of Action
It’s known that it can be used as a reactant to synthesize various compounds . The change in the conformational interconversion pathway upon ionization is attributed to electron removal from the highest occupied molecular orbital, which consists of a π orbital in the 2C–3C double bond interacting with a nonbonding orbital in the oxygen atom of the compound .
Biochemical Pathways
The compound is involved in the synthesis of various derivatives, including tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst, tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid, and 1,2,3,4-tetrahydroquinoline derivatives by cation-exchange resin catalyzed Domino reaction with aromatic amines .
Pharmacokinetics
Its physical properties such as boiling point (86 °c), density (0922 g/mL at 25 °C), and refractive index (n20/D 1440) have been documented .
Result of Action
Some synthesized derivatives of 3,4-dihydro-2h-pyran-2-ones have shown antimicrobial activities .
Action Environment
It’s known that the compound can be used as a reactant under various conditions, such as the presence of phenolsulfonic acid-formaldehyde resin catalyst or trifluoroacetic acid .
生化分析
Biochemical Properties
3,4-Dihydro-2H-pyran-2-ylmethanamine plays a crucial role in biochemical reactions, particularly as a protecting group for alcohols in organic synthesis . It interacts with enzymes and proteins involved in these reactions, forming stable intermediates that can be later deprotected under acidic conditions. The nature of these interactions involves the formation of tetrahydropyranyl ethers, which protect the hydroxyl groups from unwanted reactions .
Cellular Effects
The effects of 3,4-dihydro-2H-pyran-2-ylmethanamine on various types of cells and cellular processes are significant. This compound influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cellular enzymes, altering their activity and thus impacting metabolic pathways . These interactions can lead to changes in the expression of genes involved in metabolic processes, affecting overall cellular function.
Molecular Mechanism
At the molecular level, 3,4-dihydro-2H-pyran-2-ylmethanamine exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction. The compound binds to the active sites of enzymes, either blocking substrate access or facilitating the reaction by stabilizing transition states . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-dihydro-2H-pyran-2-ylmethanamine change over time. The compound is relatively stable under standard conditions but can degrade under prolonged exposure to heat or light . Long-term studies have shown that its effects on cellular function can vary, with initial interactions leading to significant changes in enzyme activity and gene expression, which may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of 3,4-dihydro-2H-pyran-2-ylmethanamine vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and improve metabolic efficiency. At high doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
3,4-Dihydro-2H-pyran-2-ylmethanamine is involved in several metabolic pathways, interacting with enzymes and cofactors essential for these processes. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . The compound’s interactions with enzymes such as oxidoreductases and transferases are particularly noteworthy, as they play a significant role in its metabolic effects.
Transport and Distribution
Within cells and tissues, 3,4-dihydro-2H-pyran-2-ylmethanamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of 3,4-dihydro-2H-pyran-2-ylmethanamine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches the appropriate sites within the cell, where it can interact with target enzymes and proteins to exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-pyran-2-yl)-methylamine typically involves the reaction of 3,4-dihydro-2H-pyran with methylamine under controlled conditions. One common method is to use a catalyst such as boron trifluoride etherate to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
On an industrial scale, the production of (3,4-Dihydro-2H-pyran-2-yl)-methylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization are common to achieve high purity levels .
化学反应分析
Types of Reactions
(3,4-Dihydro-2H-pyran-2-yl)-methylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrans and amines, which can be further utilized in organic synthesis and pharmaceutical applications .
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with similar structural features but without the methylamine group.
2,3-Dihydro-5-methylfuran: Another compound with a similar ring structure but different functional groups.
Uniqueness
(3,4-Dihydro-2H-pyran-2-yl)-methylamine is unique due to the presence of both the pyran ring and the methylamine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
属性
IUPAC Name |
3,4-dihydro-2H-pyran-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMHHVDXXHZGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4781-76-4 | |
| Record name | 3,4-Dihydro-2H-pyran-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4781-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyran,3-dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




